molecular formula C7H12N2 B045925 2-Butylimidazole CAS No. 50790-93-7

2-Butylimidazole

Cat. No. B045925
CAS RN: 50790-93-7
M. Wt: 124.18 g/mol
InChI Key: SLLDUURXGMDOCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-butylimidazole involves several key steps, starting from basic raw materials such as ethylenediamine and valeronitrile. A notable method includes the synthesis of 2-butyl-imidazoline as an intermediate, followed by a series of reactions including dehydrogenation, iodination, reduction, hydroxymethylation, oxidation, and hydrogenolysis to yield 2-butyl-5-formylimidazole, a closely related compound (Chen Yu-bin, 2008). This synthesis route is praised for its accessibility of starting materials, convenience, mild conditions, and a total yield of 10.8%.

Molecular Structure Analysis

The molecular structure of 2-butylimidazole is characterized by the presence of a butyl group attached to an imidazole ring. This structure is foundational for its chemical reactions and properties. The imidazole ring, a five-membered planar ring, contains two nitrogen atoms that contribute to the compound's nucleophilicity and its ability to participate in various chemical reactions.

Chemical Reactions and Properties

2-Butylimidazole is involved in several chemical reactions due to its reactive imidazole ring. It can undergo alkylation, acylation, and N-arylation, among other reactions, making it a versatile intermediate for synthesizing a wide array of chemical entities. For example, its involvement in the synthesis of angiotensin-converting enzyme (ACE) inhibitors illustrates its utility in creating biologically active molecules (S. Kantevari et al., 2011).

Scientific Research Applications

  • Biomass Fractionation : 1-Butylimidazolium hydrogen sulfate, an ionic liquid derivative of 2-Butylimidazole, has been shown to be effective in deconstructing and fractionating lignocellulosic biomass. This process allows for up to 90% glucan recovery as fermentable glucose, which is crucial for biofuel production (Verdía et al., 2014).

  • Antibacterial and Anticancer Properties : Compounds derived from 1-Butylimidazole demonstrate promising antibacterial, antifungal, and anticancer activities. Specific compounds like 3a, 3d, and 3e show considerable activity against certain cell lines such as MDA-MB-435 (Ranjan et al., 2014).

  • Potential Clinical Drugs : New derivatives of benzimidazole, a class to which 2-Butylimidazole belongs, have shown potential as clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).

  • Angiotensin II Receptor Antagonists : Prodrugs of benzimidazole-7-carboxylic acids, which relate to 2-Butylimidazole, have shown improved oral bioavailability and potent effects on angiotensin II-induced pressor response in rats, indicating potential for hypertension treatment (Kubo et al., 1993).

  • Fungicides and Anthelminthic Drugs : Benzimidazoles are effective as fungicides and anthelminthic drugs, specifically inhibiting microtubule assembly, which is significant for potential use in cancer chemotherapy (Davidse, 1986).

  • Potential Carcinogenicity of 2-Methylimidazole : Chronic exposure to 2-methylimidazole, similar to 2-Butylimidazole, has been associated with an increased incidence of thyroid and liver tumors in rats and mice, suggesting its potential carcinogenicity (Chan et al., 2008).

  • Sympatho-Inhibitory Hypotensive Agents : 2-Aryliminopyrrolidines, closely related to 2-Butylimidazole, show high affinity for I1 imidazoline receptors. This indicates potential for developing new sympatho-inhibitory drugs to manage hypertension and metabolic syndrome (Gasparik et al., 2015).

  • Green Synthesis in Drug Design : A green, one-pot method for synthesizing novel azo-linked 2-phenyl benzimidazoles using ionic liquid [BDBDMIm]Br, a derivative of 2-Butylimidazole, shows potential applications in drug design (Nikpassand & Pirdelzendeh, 2016).

Safety And Hazards

2-Butylimidazole can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .

Future Directions

Imidazole-based drug discovery and development is an active research area with infinite potentiality . An increasing number of imidazole derivatives, including 2-Butylimidazole, are being explored, and related research is ongoing .

properties

IUPAC Name

2-butyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLDUURXGMDOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473365
Record name 2-Butylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylimidazole

CAS RN

50790-93-7
Record name 2-Butylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butylimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
MTL Casford, PB Davies - Langmuir, 2012 - ACS Publications
… The bands of 2-butylimidazole can be assigned from analyzing the depolarization ratios and by comparison to the bands observed in the 1-butyl compound and imidazole itself as …
Number of citations: 6 pubs.acs.org
AR Katritzky, GW Rewcastle… - The Journal of Organic …, 1988 - ACS Publications
The lithiation of lV-(dialkylamino) methyl (aminal) derivatives of imidazole, benzimidazole, and pyrazole (themselves readily availablefrom the parent heterocycles, formaldehyde, and a …
Number of citations: 68 pubs.acs.org
E Radzyminska-Lenarcik, K Maslowska, W Urbaniak - Membranes, 2021 - mdpi.com
… It is difficult for Ni(II) ions to bind with 2-alkylimidazoles, and in the case of 2-butylimidazole, a binding reaction does not occur at all (Table 4). Ni(II) ions mostly form 6-coordination …
Number of citations: 4 www.mdpi.com
G Agelis, A Resvani, C Koukoulitsa, T Tůmová… - European Journal of …, 2013 - Elsevier
… for the conversion of 1 into the 2-butylimidazole (5b). In the … group afforded the corresponding 2-butylimidazole (5b) in 85% … [28] afforded the target compound 2-butylimidazole (5b). The …
Number of citations: 34 www.sciencedirect.com
SP Watson - Synthetic communications, 1992 - Taylor & Francis
… be prepared from 2-butylimidazole in 5 steps in 24% overall yield. Treatment of 2-butylimidazole with … However these two steps cannot be combined for 2-butylimidazole as extensive …
Number of citations: 26 www.tandfonline.com
E Radzyminska-Lenarcik - Separation Science and Technology, 2009 - Taylor & Francis
… Figure 13 Absorption spectra of organic phase after extraction of the Cu(II) with 1-hexyl-2-butylimidazole in 2-ethylhexanol together with the corresponding pH of the aqueous phase. …
Number of citations: 10 www.tandfonline.com
FS Davis, LF Huang, L Bauer - Journal of heterocyclic …, 1995 - Wiley Online Library
… was used, alkylation afforded 2-butylimidazole (84%), after … an aqueous acidic workup to produce 2-butylimidazole (4, R = H… methylamino)methyl]-2-butylimidazole is neutralized and the …
Number of citations: 7 onlinelibrary.wiley.com
BZ Li, YH Li, Z Zhang, H Xiao, ZH Jiang… - Advanced Materials …, 2013 - Trans Tech Publ
A promising series of biocidals based on imidazolium derivates were synthesized to develop new antiseptics and disinfectants. Biocidal Imidazoliums with hydrophobic alkyl …
Number of citations: 1 www.scientific.net
Z Fu, F Guo, J Qiu, R Zhang, M Wang… - Spectrochimica Acta Part A …, 2022 - Elsevier
… 2-Methylimidazole, 2-ethylimidazole, 2-propylimidazole, 2-butylimidazole, cupric chloride … Other MOFs with 2-ethylimidazole, 2-propylimidazole, and 2-butylimidazole were prepared …
Number of citations: 9 www.sciencedirect.com
MS Szulmanowicz, W Zawartka, A Gniewek… - Inorganica Chimica …, 2010 - Elsevier
… Consequently, for 2-methylimidazole and 2-butylimidazole, it was possible to isolate three different products, whereas for 2-phenylimidazole, regardless of the conditions applied, the …
Number of citations: 49 www.sciencedirect.com

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